An In-Depth Technical Guide to 3,4-Dimethoxy-5-nitrobenzoic Acid
An In-Depth Technical Guide to 3,4-Dimethoxy-5-nitrobenzoic Acid
CAS Number: 91004-48-7
This guide provides a comprehensive technical overview of 3,4-Dimethoxy-5-nitrobenzoic acid, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and drug development professionals, offering in-depth information on its synthesis, characterization, safety, and applications, grounded in established scientific principles.
Introduction and Significance
3,4-Dimethoxy-5-nitrobenzoic acid, also known as 5-nitroveratric acid, is a polysubstituted aromatic carboxylic acid. Its molecular structure, featuring two electron-donating methoxy groups and two electron-withdrawing groups (a nitro group and a carboxylic acid), creates a unique electronic profile that makes it a valuable building block in organic synthesis. The strategic placement of these functional groups allows for selective chemical transformations, rendering it a crucial intermediate in the synthesis of more complex molecules.[1]
Notably, this compound serves as a key precursor in the synthesis of Entacapone, a catechol-O-methyltransferase (COMT) inhibitor used in the management of Parkinson's disease. The precise arrangement of substituents on the aromatic ring is critical for the pharmacological activity of the final drug molecule.
Physicochemical Properties
A summary of the key physicochemical properties of 3,4-Dimethoxy-5-nitrobenzoic acid is presented in the table below.
| Property | Value | Source |
| CAS Number | 91004-48-7 | |
| Molecular Formula | C₉H₉NO₆ | |
| Molecular Weight | 227.17 g/mol | |
| Appearance | Light yellow to brown solid | |
| Melting Point | 194-195 °C | |
| Boiling Point (Predicted) | 399.4±42.0 °C | |
| Density (Predicted) | 1.403±0.06 g/cm³ | |
| pKa (Predicted) | 3.73±0.10 | |
| Storage Temperature | 2-8°C |
Synthesis of 3,4-Dimethoxy-5-nitrobenzoic Acid
The synthesis of 3,4-Dimethoxy-5-nitrobenzoic acid is typically achieved through the electrophilic nitration of 3,4-dimethoxybenzoic acid (veratric acid). The regioselectivity of this reaction is a critical aspect, governed by the directing effects of the substituents on the aromatic ring.
Mechanistic Insights: The Interplay of Directing Effects
The nitration of veratric acid presents a classic case of competing directing effects in electrophilic aromatic substitution (EAS).[2]
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Methoxy Groups (-OCH₃): The two methoxy groups at positions 3 and 4 are strong activating groups and are ortho, para-directors.[3][4] They donate electron density to the aromatic ring through resonance, activating the positions ortho and para to them.
-
Carboxylic Acid Group (-COOH): The carboxylic acid group at position 1 is a deactivating group and a meta-director.[2] It withdraws electron density from the ring, making it less reactive towards electrophiles and directing incoming electrophiles to the meta position.
The interplay of these effects determines the position of the incoming nitro group. The positions ortho to the methoxy groups are 2 and 5 (for the 4-OCH₃) and 2 and 4 (for the 3-OCH₃). The positions para to the methoxy groups are 1 (already substituted) and 6. The position meta to the carboxylic acid group is 5.
Therefore, the position most activated by the methoxy groups and also the meta position to the carboxylic acid group is position 5. This convergence of directing effects makes the synthesis of the 5-nitro isomer plausible, although the formation of other isomers, such as the 6-nitro and 2-nitro derivatives, is also possible and has been reported in the literature under different reaction conditions.[5][6] Careful control of reaction parameters is crucial to maximize the yield of the desired 3,4-Dimethoxy-5-nitrobenzoic acid.
Caption: Synthetic pathway for 3,4-Dimethoxy-5-nitrobenzoic acid.
Proposed Experimental Protocol
This protocol is based on established methods for the nitration of substituted benzoic acids and considers the specific directing effects in veratric acid.
Materials:
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3,4-Dimethoxybenzoic acid (Veratric acid)
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Distilled Water
-
Ethanol (for recrystallization)
Procedure:
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add a calculated amount of concentrated nitric acid to concentrated sulfuric acid while maintaining the temperature below 10 °C.
-
Dissolution of Starting Material: In a separate flask, dissolve 3,4-dimethoxybenzoic acid in a minimal amount of concentrated sulfuric acid, also cooled in an ice bath.
-
Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 3,4-dimethoxybenzoic acid. Maintain vigorous stirring and ensure the temperature does not rise above 10 °C. The reaction is exothermic and requires careful temperature control to minimize the formation of byproducts.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir in the ice bath for a specified time. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice with constant stirring. The crude product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield pure 3,4-Dimethoxy-5-nitrobenzoic acid.
Caption: Experimental workflow for the synthesis of 3,4-Dimethoxy-5-nitrobenzoic acid.
Characterization
Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | Aromatic protons will appear as singlets in the downfield region. The two methoxy groups will each show a singlet at around 3.9-4.1 ppm. The acidic proton of the carboxylic acid will be a broad singlet, typically further downfield. |
| ¹³C NMR | The spectrum will show distinct signals for the nine carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will appear in the range of 110-160 ppm, with their chemical shifts influenced by the attached functional groups. The two methoxy carbons will appear around 56 ppm. |
| Infrared (IR) Spectroscopy | Characteristic peaks will include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch from the carbonyl group (around 1700 cm⁻¹), C-O stretches from the methoxy groups, and N-O stretches from the nitro group (around 1530 and 1350 cm⁻¹). |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (227.17 g/mol ). Fragmentation patterns may include the loss of the nitro group, methoxy groups, and the carboxylic acid group. |
Safety and Handling
3,4-Dimethoxy-5-nitrobenzoic acid should be handled with care in a well-ventilated laboratory, following standard safety procedures for chemical reagents.
Hazard Identification:
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GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
A comprehensive Safety Data Sheet (SDS) should be consulted for detailed safety information.[7]
Applications in Drug Development
The primary application of 3,4-Dimethoxy-5-nitrobenzoic acid lies in its role as a key intermediate in the synthesis of pharmaceuticals. Its bifunctional nature, with both electron-rich and electron-poor regions, makes it a versatile starting material for the construction of complex molecular architectures.[1]
The most prominent example is its use in the multi-step synthesis of Entacapone , a medication used to treat the symptoms of Parkinson's disease. The structural features of 3,4-Dimethoxy-5-nitrobenzoic acid are essential for building the core of the Entacapone molecule.
Furthermore, the unique substitution pattern of this compound makes it an attractive starting point for the development of other novel therapeutic agents. Researchers can utilize the functional groups as handles for further chemical modifications to explore structure-activity relationships and design new drug candidates.
Conclusion
3,4-Dimethoxy-5-nitrobenzoic acid is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry. A thorough understanding of its synthesis, particularly the regiochemical control of the nitration reaction, is crucial for its efficient production. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and safety considerations, serving as a valuable resource for professionals in the field of chemical research and drug development.
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Safety Data Sheet: 3,4-Dimethoxybenzoic acid. Carl ROTH. [Link]
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Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
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Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube. [Link]
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